2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a chemical compound that belongs to the class of phenoxypyridines It is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3-nitropyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxypyridines: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro-dimethylphenol moiety but lacks the nitropyridine ring.
2,4-Dichlorophenoxyacetic Acid: A structurally related compound used as a herbicide.
2-(2,4-Dichlorophenoxy)propionic Acid: Another herbicide with a similar phenoxy structure.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is unique due to the presence of both the chloro-dimethylphenoxy group and the nitropyridine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSWZUZOMWYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384239 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246862-63-5 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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